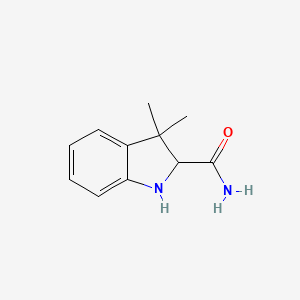
3,3-Dimethylindoline-2-carboxamide
Cat. No. B8806548
M. Wt: 190.24 g/mol
InChI Key: VHRHXECUGQKQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04599357
Procedure details


The solution of 1 g of ethyl 3,3-dimethylindoline-2-carboxylate hydrochloride in 25 ml of ethanol is saturated with anhydrous ammonia and heated in a closed vessel to 50° for 4 days. It is evaporated, the residue crystallized from diethyl ether, suspended in water and 3N aqueous sodium hydroxide is added to render the mixture basic. It is extracted with methylene chloride, the extract dried and evaporated, to yield the 3,3-dimethylindoline-2-carboxamide melting at 156°-158°.
Name
ethyl 3,3-dimethylindoline-2-carboxylate hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]1[C:12](OCC)=[O:13].[NH3:18]>C(O)C>[CH3:2][C:3]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]1[C:12]([NH2:18])=[O:13] |f:0.1|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated in a closed vessel to 50° for 4 days
|
|
Duration
|
4 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue crystallized from diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
3N aqueous sodium hydroxide is added to render the mixture basic
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It is extracted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the extract dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(NC2=CC=CC=C12)C(=O)N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
